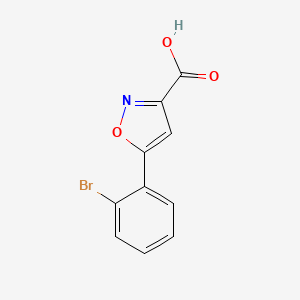

5-(2-Bromophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality 5-(2-Bromophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYQQXPSDJBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652792 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-60-6 | |

| Record name | 5-(2-Bromophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Elucidation of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid

This technical guide provides a detailed analysis of the spectral data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a member of the isoxazole family, this molecule serves as a versatile scaffold in drug development, with derivatives showing a wide range of biological activities, including acting as enzyme inhibitors.[1][2] The structural confirmation of such molecules is paramount, relying on a synergistic application of modern spectroscopic techniques.

This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. The analysis is grounded in fundamental principles and data from structurally related analogs, providing a robust framework for researchers engaged in the synthesis and characterization of novel isoxazole derivatives.

Molecular Structure and Spectroscopic Overview

The structural characterization of an organic molecule is a puzzle solved by assembling complementary pieces of information from various analytical techniques. For 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, each method provides unique insights into its constituent parts.

Caption: Molecular structure of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework.[3][4] For this molecule, we anticipate distinct signals corresponding to the carboxylic acid, the isoxazole ring, and the substituted aromatic ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can solubilize the compound and preserve the acidic proton signal.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆)

The proton NMR spectrum reveals the number of distinct proton environments. The aromatic region is expected to be complex due to the ortho-substitution pattern, which disrupts simple splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~13.5 - 14.0 | Broad Singlet | 1H | H -OOC- |

| ~7.90 | Doublet of Doublets | 1H | Ar-H (H6') |

| ~7.80 | Doublet of Doublets | 1H | Ar-H (H3') |

| ~7.65 | Triplet of Doublets | 1H | Ar-H (H4') |

| ~7.55 | Triplet of Doublets | 1H | Ar-H (H5') |

| ~7.40 | Singlet | 1H | Isoxazole-H (H4) |

Causality Behind Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing as a very broad singlet at a high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The four protons on the bromophenyl ring are all chemically non-equivalent. Their signals will appear as complex multiplets (doublets and triplets of doublets) due to varying ortho- and meta-couplings. The proton ortho to the bromine atom (H3') and the proton ortho to the isoxazole ring (H6') are expected at the downfield end of the aromatic region.

-

Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to be a sharp singlet, as it has no adjacent protons to couple with.[5][6] Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~170.0 | Isoxazole C -5 |

| ~161.5 | C =O (Carboxylic Acid) |

| ~158.0 | Isoxazole C -3 |

| ~134.0 | Ar-C H (C4') |

| ~132.5 | Ar-C H (C6') |

| ~130.0 | Ar-C H (C5') |

| ~128.5 | Ar-C H (C3') |

| ~127.0 | Ar-C -Isoxazole (C1') |

| ~123.0 | Ar-C -Br (C2') |

| ~99.0 | Isoxazole C -4 |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at a very high chemical shift, typically above 160 ppm.

-

Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are attached to heteroatoms and are deshielded, appearing in the 158-170 ppm range. The C4 carbon, bonded to a proton, is more shielded and appears much further upfield, typically around 99 ppm.[6]

-

Aromatic Carbons: The six carbons of the phenyl ring will have distinct signals. The carbon atom bonded to the bromine (C-Br) is identified by its direct coupling to bromine and its characteristic chemical shift. The other four CH carbons appear in the typical aromatic region of 125-135 ppm. The quaternary carbon attached to the isoxazole ring (C1') will also be in this region but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The spectrum of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is expected to be dominated by features from the carboxylic acid and the aromatic system.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |

| ~3100 | Medium | =C-H stretch (Aromatic & Isoxazole) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1570 | Medium | C=N stretch (Isoxazole ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (out-of-plane, Carboxylic Acid dimer) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

| ~680 | Medium | C-Br stretch |

Causality Behind Assignments:

-

O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of bond strengths.[8][9][10]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a conjugated carboxylic acid.[8][9]

-

Aromatic and Isoxazole Stretches: The C=C and C=N stretching vibrations of the aromatic and isoxazole rings appear in the 1600-1470 cm⁻¹ region.[7] Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[11][12]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including the C-O stretch, O-H bend, and C-Br stretch, which are collectively unique to the molecule's overall structure.[7]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For a brominated compound, the most telling feature is the isotopic signature of bromine.

| m/z | Proposed Fragment Ion | Significance |

| 269 / 271 | [M]⁺˙ (Molecular Ion) | Confirms molecular weight. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[13][14] |

| 252 / 254 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 224 / 226 | [M - COOH]⁺ | Loss of the entire carboxyl group via decarboxylation. |

| 183 / 185 | [C₇H₄BrO]⁺ | Likely formation of the bromobenzoyl cation after cleavage of the isoxazole ring.[15] |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation, resulting from the loss of CO from the bromobenzoyl fragment. |

| 79 / 81 | [Br]⁺ | Bromine cation, though typically of low abundance.[14] |

Causality Behind Fragmentation: The fragmentation process begins with the ionization of the molecule to form a molecular ion (M⁺˙). The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment.[13][16] The most common fragmentation pathways involve the loss of stable neutral molecules or radicals from the weakest bonds. In this case, cleavage of the carboxylic acid group (loss of OH or COOH) is a highly probable pathway.

Caption: Plausible MS fragmentation pathway for the title compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These methods are designed to be self-validating by including necessary calibration and system suitability checks.

General Workflow

Caption: General experimental workflow for spectroscopic analysis.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol: FT-IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Protocol: Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure mass accuracy.

-

Method Setup: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan by isolating the molecular ion peak (m/z 269 or 271) in the first mass analyzer and scanning for its fragments in the second.

References

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- BenchChem. (2025). A Comparative Analysis of Experimental and Theoretical Spectroscopic Data of Isoxazole Derivatives.

- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.

- Wiley-VCH. (2007). Supporting Information.

- PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.

- Chemguide. (n.d.). Interpreting infra-red spectra.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Supporting Information for a chemistry publication. (n.d.).

- National Institutes of Health (NIH). (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- BLDpharm. (n.d.). 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.

- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy.

- Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.

- The Royal Society of Chemistry. (n.d.). Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder, Department of Chemistry.

- PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.

- PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

- A Comprehensive Review. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.

- Supplementary Information for a chemistry public

- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. jchps.com [jchps.com]

- 4. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 5. sciarena.com [sciarena.com]

- 6. rsc.org [rsc.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. savemyexams.com [savemyexams.com]

- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

An In-depth Technical Guide to the Discovery and History of Isoxazole Carboxylic Acids

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry, found in numerous therapeutic agents.[1][2][3] The incorporation of a carboxylic acid functional group, or a moiety that can be metabolized to it, has given rise to a particularly influential class of compounds: isoxazole carboxylic acids. These structures serve not only as critical pharmacophores but also as versatile synthetic intermediates. This guide provides a comprehensive overview of the historical discovery, pivotal synthetic advancements, and therapeutic breakthroughs associated with isoxazole carboxylic acids. We will explore the fundamental chemical principles that underpin their synthesis, analyze their role as bioisosteres, and examine their impact on drug development through key case studies, from immunomodulators to β-lactamase-resistant antibiotics.

The Dawn of a Scaffold: From Heterocyclic Curiosity to Medicinal Mainstay

The journey of the isoxazole ring began in the late 19th and early 20th centuries as a subject of fundamental heterocyclic chemistry research. The first synthesis of the parent isoxazole was reported by Claisen in 1903, who prepared it from the oximation of propargylaldehyde acetal.[2] However, the true potential of this scaffold, particularly with the addition of a carboxylic acid, would not be fully realized until the mid-20th century, coinciding with the rise of rational drug design.

A critical concept that propelled isoxazole carboxylic acids into the limelight was that of bioisosterism.[4] Medicinal chemists recognized that the 3-hydroxyisoxazole group, for instance, could act as a planar bioisostere for a carboxylic acid, exhibiting similar pKa values (around 4-5) while offering a distinct and rigid structural profile.[4] This substitution could overcome some of the drawbacks associated with carboxylic acids, such as poor membrane permeability or rapid metabolism, while retaining the essential acidic proton for target binding.[4] This strategic replacement opened the door for developing novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. Today, the isoxazole nucleus is a key component in drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressant effects.[1][2][5]

Architectures of Synthesis: Forging the Isoxazole Carboxylic Acid Core

The therapeutic utility of isoxazole derivatives is deeply intertwined with the evolution of synthetic methodologies to construct them. The ability to regioselectively introduce substituents onto the isoxazole ring is paramount for tuning biological activity.

The Foundational [3+2] Cycloaddition

The most versatile and widely adopted method for synthesizing the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[6][7][8] This powerful reaction allows for the convergent assembly of the heterocyclic core from two separate components.

Experimental Protocol: Synthesis of a 3-Aryl-isoxazole-4-carboxylic Acid via [3+2] Cycloaddition

This protocol describes a common sequence for creating a substituted isoxazole carboxylic acid, a versatile building block in drug discovery.[9]

-

Step 1: Oxime Formation. An aromatic aldehyde is reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous sodium hydroxide) to form the corresponding aldoxime. The product is typically a stable, crystalline solid that can be isolated by filtration.

-

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. The aldoxime is dissolved in an appropriate solvent (e.g., dichloromethane). A chlorinating agent, such as N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), is added to generate the highly reactive nitrile oxide intermediate. This intermediate is immediately "trapped" by an alkyne, such as ethyl propiolate, which is present in the reaction mixture. A base (e.g., triethylamine or pyridine) is added to facilitate the elimination of HCl and promote the cycloaddition.

-

Step 3: Saponification to the Carboxylic Acid. The resulting ethyl isoxazole-4-carboxylate ester is hydrolyzed to the final carboxylic acid. This is typically achieved by stirring with a strong base like lithium hydroxide or sodium hydroxide in a solvent mixture such as THF/water.

-

Step 4: Acidification and Isolation. The reaction mixture is cooled and carefully acidified with an acid (e.g., 1N HCl) to a pH of 2-3. This protonates the carboxylate salt, causing the isoxazole carboxylic acid to precipitate. The solid product is then collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices:

-

In Situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in the presence of the alkyne (the dipolarophile) ensures they react preferentially in the desired cycloaddition pathway, maximizing yield.[2]

-

Ester Protection: The carboxylic acid functionality is protected as an ester during the cycloaddition. This prevents the acidic proton from interfering with the basic conditions required for the reaction. The ester is a robust protecting group that can be easily removed in the final step.

Diagram: General Synthetic Workflow via [3+2] Cycloaddition

Caption: A common synthetic route to isoxazole carboxylic acids.

Landmark Applications in Drug Development

The true impact of isoxazole carboxylic acids is demonstrated by their central role in several classes of revolutionary drugs.

Table 1: Prominent Drugs Featuring the Isoxazole Moiety

| Drug Name | Therapeutic Class | Core Mechanism of Action |

| Leflunomide | DMARD (Immunosuppressant) | A prodrug whose active metabolite inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes.[10][11][12] |

| Cloxacillin | Antibiotic (Penicillin) | A β-lactam antibiotic that inhibits bacterial cell wall synthesis. The isoxazolyl group provides resistance to β-lactamase enzymes.[13][14][15][16] |

| Dicloxacillin | Antibiotic (Penicillin) | Similar to Cloxacillin, with enhanced resistance to β-lactamase due to an additional chlorine atom on the phenyl ring.[13][14][15][16] |

| Valdecoxib | NSAID (COX-2 Inhibitor) | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain. |

| Sulfamethoxazole | Antibiotic (Sulfonamide) | Inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria.[17] |

Case Study: Leflunomide - Taming the Immune System

Leflunomide, approved for the treatment of rheumatoid arthritis, is a quintessential example of an isoxazole-based prodrug.[11][18] It is a novel isoxazole derivative that is rapidly metabolized after administration into its active form, A77 1726 (teriflunomide).[10][11] This active metabolite is the therapeutic agent, which works by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo synthesis pathway for pyrimidines.[10][11]

Activated lymphocytes must dramatically increase their pyrimidine nucleotide levels to progress from the G1 to the S phase of the cell cycle.[10] By blocking this pathway, Leflunomide's active metabolite effectively halts the proliferation of these rapidly dividing immune cells, leading to its immunomodulatory and anti-inflammatory effects.[10][11]

Diagram: Metabolic Activation and Mechanism of Leflunomide

Caption: Leflunomide's conversion to an active DHODH inhibitor.

Case Study: Isoxazolyl Penicillins - Overcoming Bacterial Resistance

The discovery of penicillin was a watershed moment, but its efficacy was soon challenged by bacteria producing β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. The development of the isoxazolyl penicillins—such as oxacillin, cloxacillin, and dicloxacillin—in the 1960s was a brilliant counter-strategy.[14][15]

These semi-synthetic antibiotics are created by attaching a 3-aryl-5-methylisoxazole group to the 6-aminopenicillanic acid nucleus.[13][15] The bulky, rigid isoxazolyl side chain acts as a steric shield, physically obstructing the bacterial β-lactamase enzyme from accessing and cleaving the critical β-lactam ring.[14][19] This clever design renders the antibiotics effective against many penicillin-resistant Gram-positive bacteria, particularly Staphylococcus aureus.[13]

Diagram: Steric Shielding by the Isoxazolyl Group

Caption: The isoxazolyl group protects the β-lactam ring from enzymatic degradation.

Conclusion and Future Outlook

From their origins as synthetic curiosities, isoxazole carboxylic acids have evolved into a profoundly important class of molecules in medicinal chemistry. Their unique electronic properties, utility as bioisosteres, and the robustness of their synthetic routes have cemented their status as a "privileged scaffold." The historical success of drugs like Leflunomide and the isoxazolyl penicillins provides a powerful testament to their therapeutic value. Current research continues to leverage this versatile core, with new derivatives being explored as potent and selective inhibitors for novel targets in oncology, neurodegenerative disorders, and infectious diseases.[1][20][21] The rich history of isoxazole carboxylic acids serves as both a foundation and an inspiration for the next generation of drug discovery.

References

- ChemicalBook. (n.d.). Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc.

- Fox, R. I. (1999). Mechanism of action of leflunomide in rheumatoid arthritis.

- Nikolaev, A. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.

- BioPharma Notes. (2022, June 21). Leflunomide Pharmacology.

- Cairns, D. (2001). Leflunomide: a novel DMARD for the treatment of rheumatoid arthritis. Expert Opinion on Pharmacotherapy, 2(1), 125-137.

- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1166-1186.

- MDPI. (n.d.).

- Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(11), 2639-2665.

- National Center for Biotechnology Information. (n.d.). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.

- ACS Publications. (2019, December 27). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.

- PharmaCompass.com. (n.d.). Leflunomide | Drug Information, Uses, Side Effects, Chemistry.

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). Mechanism of Action for Leflunomide in Rheumatoid Arthritis.

- National Center for Biotechnology Information. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Isoxazolecarboxylic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Research.

- National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions.

- National Center for Biotechnology Information. (n.d.). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents.

- ResearchGate. (n.d.). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions.

- International Journal of Pharmacy and Pharmaceutical Sciences. (2017, June 25). A Short Review on Synthesis and Pharmacological Activity of Isoxazole.

- Semantic Scholar. (n.d.). Isoxazole Chemistry Since 1963.

- ResearchGate. (n.d.). Isoxazole–Containing drugs with various pharmacological activities.

- International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- National Center for Biotechnology Information. (n.d.). Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions.

- National Center for Biotechnology Information. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.

- Wikipedia. (n.d.). Isoxazole.

- ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry.

- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

- Wisdomlib. (2025, March 4). Synthesis of Isoxazoles: Significance and symbolism.

- Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.

- Marcy, S. M., & Klein, J. O. (1970). The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. Medical Clinics of North America, 54(5), 1127-43.

- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.

- National Center for Biotechnology Information. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leflunomide Pharmacology - BioPharma Notes [biopharmanotes.com]

- 12. researchgate.net [researchgate.net]

- 13. Isoxazolyl Penicillins: Antimicrobial Activity, Susceptibility, Administration and Dosage Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 14. Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions | bioRxiv [biorxiv.org]

- 15. Binding mode of Isoxazolyl Penicillins to a Class-A β-lactamase at ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Leflunomide: a novel DMARD for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Emerging Therapeutic Potential of 2-Bromophenyl Substituted Isoxazoles: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the specific and largely untapped potential of isoxazoles bearing a 2-bromophenyl substituent. While the broader class of isoxazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the strategic placement of a bromine atom at the ortho position of a phenyl ring introduces unique steric and electronic features that can significantly modulate biological activity.[3] This guide provides an in-depth analysis of the synthesis, known biological activities, and future research directions for 2-bromophenyl substituted isoxazoles, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Core and the Significance of Ortho-Bromo Substitution

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a range of approved drugs.[1] The diverse biological activities of isoxazole derivatives are well-documented, with examples demonstrating their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

The introduction of a halogen atom, particularly bromine, onto a phenyl ring substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The specific placement of the bromine atom at the 2-position (ortho) of the phenyl ring is of particular interest due to:

-

Steric Hindrance: The bulky bromine atom can induce a conformational bias, locking the phenyl ring in a specific orientation relative to the isoxazole core. This can lead to enhanced selectivity for a biological target.

-

Electronic Effects: Bromine is an electron-withdrawing group that can modulate the pKa of nearby functionalities and influence the overall electron distribution of the molecule, potentially enhancing binding interactions with target proteins.

-

Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can affect its membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) profile.

This guide will explore the current understanding of how these factors contribute to the biological activity of 2-bromophenyl substituted isoxazoles.

Synthetic Strategies for 2-Bromophenyl Substituted Isoxazoles

The synthesis of isoxazoles, including those with a 2-bromophenyl substituent, can be broadly approached through two primary and versatile methods: the reaction of chalcones with hydroxylamine and 1,3-dipolar cycloaddition reactions.

Synthesis via Chalcone Intermediates

A prevalent and adaptable method for the synthesis of 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones.

Workflow for Isoxazole Synthesis via Chalcones:

Caption: General workflow for the synthesis of 3-aryl-5-(2-bromophenyl)isoxazoles.

Experimental Protocol: Synthesis of a 3-Aryl-5-(2-bromophenyl)isoxazole

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve equimolar amounts of 2-bromoacetophenone and a substituted aromatic aldehyde in ethanol.

-

Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) to the stirred mixture at room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter, wash the solid with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromophenyl chalcone.

-

-

Isoxazole Formation (Cyclization):

-

Reflux a mixture of the purified chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5-2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

A base, such as sodium hydroxide or sodium acetate, is typically added to neutralize the HCl and facilitate the reaction.

-

Monitor the reaction progress by TLC.

-

After completion (typically 4-8 hours), cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-aryl-5-(2-bromophenyl)isoxazole.[4]

-

Synthesis via 1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with an alkyne and is a powerful tool for the regioselective synthesis of isoxazoles.

Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition:

Caption: General workflow for the synthesis of 3-(2-bromophenyl)isoxazoles.

Potential Biological Activities of 2-Bromophenyl Substituted Isoxazoles

While research specifically focused on 2-bromophenyl substituted isoxazoles is still emerging, the existing literature on related compounds allows for the extrapolation of their potential biological activities.

Anticancer Activity

Isoxazole derivatives are a well-established class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[5][6] The presence of a 2-bromophenyl group could enhance anticancer potency through several mechanisms:

-

Enhanced Binding Affinity: The steric and electronic properties of the 2-bromophenyl moiety could lead to improved binding to the active sites of target proteins such as kinases or heat shock proteins (HSPs).[4]

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis). Isoxazole derivatives have been shown to induce apoptosis in various cancer cell lines.[4] The 2-bromophenyl substituent may enhance this effect.

Table 1: Reported Anticancer Activity of Bromophenyl-Substituted Heterocycles

| Compound Class | Substitution | Cancer Cell Line | Reported IC50 | Reference |

| Isoxazole-Amide | 3-(2-chlorophenyl) | HeLa | 18.62 µg/mL | [7] |

| Quinoline-Oxadiazole | 2-(4-bromophenyl) | HepG2 | 0.137-0.332 µg/mL | [8] |

| Quinoline-Oxadiazole | 2-(4-bromophenyl) | MCF-7 | 0.164-0.583 µg/mL | [8] |

| Isoxazole- Chalcone | 1-(4-bromophenyl) | MCF-7 | 0.33 µM | [9] |

Note: Data for 2-bromophenyl substituted isoxazoles is limited; this table includes related structures to indicate potential activity.

Antimicrobial Activity

The isoxazole nucleus is present in several clinically used antibacterial drugs.[2] The antimicrobial activity of isoxazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Halogen substitution has been shown to enhance the antimicrobial properties of various heterocyclic compounds.

A study on a series of chalcone and dihydropyrazole derivatives containing an isoxazole ring demonstrated that compounds with electron-withdrawing groups on the phenyl ring exhibited potent antibacterial and antifungal activities.[10] Specifically, a compound with a 2,4,6-trimethoxyphenyl substitution showed a minimum inhibitory concentration (MIC) of 1 µg/mL against certain bacteria.[10] While not a 2-bromophenyl derivative, this highlights the significant impact of substitution patterns on antimicrobial efficacy.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a serial dilution of the 2-bromophenyl substituted isoxazole compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain isoxazole derivatives have shown promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11]

A highly relevant study demonstrated that 2-(2-arylphenyl)benzoxazoles, synthesized from a 2-(2-bromophenyl)benzoxazole precursor, are potent and selective COX-2 inhibitors.[12] This suggests that the 2-bromophenyl scaffold is a promising starting point for the design of novel anti-inflammatory agents. The ortho-bromo substitution likely plays a crucial role in orienting the molecule within the COX-2 active site to achieve selective inhibition.

Signaling Pathway: COX-2 in Inflammation

Caption: The role of COX-2 in the inflammatory cascade and the potential point of intervention for 2-bromophenyl isoxazoles.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a comprehensive SAR for 2-bromophenyl substituted isoxazoles is yet to be established due to the limited number of studies, some general principles can be inferred:

-

Position of the Phenyl Ring: The biological activity will likely differ depending on whether the 2-bromophenyl group is at the 3- or 5-position of the isoxazole ring.

-

Substituents on the Second Phenyl Ring: For 3,5-disubstituted isoxazoles, the nature and position of substituents on the other phenyl ring will be critical in modulating activity and selectivity. Electron-donating or withdrawing groups can fine-tune the electronic properties of the molecule.

-

Linker and Additional Functional Groups: The incorporation of flexible or rigid linkers and additional functional groups can be explored to optimize interactions with the target protein.

Future research in this area should focus on:

-

Systematic Synthesis: The synthesis of a library of 2-bromophenyl substituted isoxazoles with diverse substitution patterns at other positions of the isoxazole and phenyl rings.

-

Comprehensive Biological Screening: Evaluation of these compounds in a broad range of in vitro and in vivo assays to identify promising anticancer, antimicrobial, and anti-inflammatory leads.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Silico Modeling: Utilization of computational tools to guide the design of new analogs with improved potency and selectivity.

Conclusion

The 2-bromophenyl substituted isoxazole scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The unique steric and electronic properties conferred by the ortho-bromo substituent have the potential to unlock new avenues for potency and selectivity against a range of biological targets. This technical guide provides a foundational understanding of the synthesis and potential biological activities of these compounds, serving as a catalyst for further research and development in this exciting field. The systematic exploration of this chemical space is warranted and holds the promise of delivering next-generation drug candidates with improved therapeutic profiles.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 20, 2026, from [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved January 20, 2026, from [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2023). ChemMedChem. Retrieved January 20, 2026, from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, Preliminary Structure-activity Relationships and Biological Evaluation of Pyridinyl-4,5-2H-isoxazole Derivatives as Potent Antitumor Agents. (2012). Chemical Research in Chinese Universities. Retrieved January 20, 2026, from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). Engineered Science. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. (2011). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review. Retrieved January 20, 2026, from [Link]

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2014). PubMed. Retrieved January 20, 2026, from [Link]

- Process for synthesizing isoxazolines and isoxazoles. (2001). Google Patents.

-

Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. (2024). World News of Natural Sciences. Retrieved January 20, 2026, from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). (n.d.). Acta Chimica and Pharmaceutica Indica. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of chalcone incorporated thaizole-isoxazole derivatives as anticancer agents. (2019). ScienceDirect. Retrieved January 20, 2026, from [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved January 20, 2026, from [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | MDPI [mdpi.com]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. For active pharmaceutical ingredients (APIs), solubility is not merely a physical characteristic; it is a fundamental determinant of bioavailability, formulability, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.

The isoxazole moiety is a versatile scaffold found in numerous approved drugs, valued for its contribution to biological activity and its ability to modulate physicochemical properties.[1][2] The solubility of compounds like 5-(2-Bromophenyl)isoxazole-3-carboxylic acid in various organic solvents is of paramount importance during several stages of drug development, including synthesis, purification, formulation, and in vitro assay design.[3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound, a predictive solubility profile, and a robust experimental protocol for its empirical determination.

Physicochemical Profile of 5-(2-Bromophenyl)isoxazole-3-carboxylic Acid

A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior.[][5] While experimental data for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is not extensively published, we can build a reliable profile based on its structure and data from its close structural analog, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.

| Property | Value / Information | Source / Rationale |

| Molecular Formula | C₁₀H₆BrNO₃ | - |

| Molecular Weight | 268.06 g/mol | [6] |

| CAS Number | 668971-60-6 | [6] |

| Appearance | Predicted to be a white to off-white solid | Based on analogs like the 4-bromo isomer.[7] |

| Melting Point | Predicted to be ~200 °C (with decomposition) | Based on the 4-bromo isomer.[7][8] |

| Predicted XLogP | ~2.6 | Based on the 4-bromo isomer, indicating moderate lipophilicity.[] |

| Predicted pKa | ~3.5 - 4.5 | Estimated based on benzoic acid (pKa ~4.2) and the electron-withdrawing nature of the isoxazole ring and bromine substituent, which tends to lower the pKa (increase acidity).[1][9] |

Predicted Solubility Profile in Common Organic Solvents

In the absence of direct experimental data, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the physicochemical properties outlined above.[8] The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, a moderately polar isoxazole ring, and a non-polar bromophenyl group. This amphiphilic nature suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is well-matched. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule. DMSO and DMF are expected to be excellent solvents. Acetone and Acetonitrile are predicted to be good to moderate. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents can interact with the bromophenyl group and the overall molecule via dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Non-polar | Toluene, Hexanes, Cyclohexane | Very Low | The large non-polar bromophenyl group will have favorable van der Waals interactions, but the highly polar carboxylic acid group will be poorly solvated, leading to low overall solubility.[7] |

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a multifactorial property governed by the interplay between its molecular structure and the properties of the solvent.

Molecular Structure and Intermolecular Forces

-

Carboxylic Acid Group (-COOH): This is the primary driver of solubility in polar solvents. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). In protic solvents like alcohols, it can engage in strong hydrogen bonding networks.[10]

-

Isoxazole Ring: The isoxazole ring is an aromatic heterocycle containing both oxygen and nitrogen. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions. The nitrogen and oxygen atoms can also act as weak hydrogen bond acceptors.

-

Bromophenyl Group: This large, non-polar moiety contributes to the lipophilicity of the molecule (as indicated by the predicted XLogP of ~2.6).[] It favors solubility in less polar, non-protic solvents through van der Waals forces. The bromine atom is electron-withdrawing, which influences the acidity of the carboxylic acid group.

The balance between the hydrophilic carboxylic acid and the lipophilic bromophenyl group dictates the optimal solvent environment.

Caption: Molecular features affecting solubility.

Solvent Properties

The choice of solvent is critical. Polar solvents like methanol can effectively solvate the polar carboxylic acid group, while non-polar solvents like hexane will better accommodate the bromophenyl ring. The ideal solvent will strike a balance, or one type of interaction will be strong enough to overcome the unfavorable interaction with the other part of the molecule.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The additional kinetic energy at higher temperatures facilitates this process.

pH and Ionization

As a carboxylic acid, the solubility of this compound will be highly dependent on the pH of the medium, particularly in aqueous or partially aqueous systems.

-

At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH). In this neutral form, the molecule is less polar, and its solubility will be lower in polar solvents like water.

-

At high pH (basic conditions): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate anion (-COO⁻).[11] The introduction of a full negative charge dramatically increases the polarity of the molecule, significantly enhancing its solubility in polar solvents.

The transition between these two states is governed by the pKa. At a pH equal to the pKa, the compound will be 50% ionized. At pH values two units or more above the pKa, the compound will be >99% in its more soluble ionized form.

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[][12] This protocol provides a reliable and reproducible means of measuring solubility.

Materials and Equipment

-

5-(2-Bromophenyl)isoxazole-3-carboxylic acid

-

Selected organic solvents (e.g., methanol, acetone, acetonitrile, THF, toluene)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours. This ensures that the concentration of the dissolved solute has reached its maximum and is stable.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter. Causality Note: Filtration is crucial to remove any fine particulates that could artificially inflate the concentration measurement. It is important to discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.[5]

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Caption: Shake-Flask method workflow.

Conclusion

References

-

Center for Veterinary Medicine. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis/Dissertation). OSTI.GOV. Retrieved from [Link]

- Various Authors. (n.d.). Factors affecting solubility.

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to carboxylic acids. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1496-1503.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Kumar, A., Kumar, R., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chemaxon.com [chemaxon.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

starting materials for 5-(2-Bromophenyl)isoxazole-3-carboxylic acid synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

5-(2-Bromophenyl)isoxazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a scaffold for the development of novel pharmaceutical agents and functional materials. The strategic synthesis of this molecule is paramount, with the selection of appropriate starting materials dictating the efficiency, scalability, and regiochemical outcome of the reaction pathway. This technical guide provides a comprehensive analysis of the primary starting materials and core synthetic strategies for constructing this target molecule. We will delve into the mechanistic rationale behind the prevalent 1,3-dipolar cycloaddition approaches, offer detailed experimental protocols, and present a comparative analysis to guide researchers in making informed decisions for their synthetic campaigns.

The Core Synthetic Strategy: [3+2] Cycloaddition

The construction of the isoxazole ring is most reliably achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the five-membered isoxazole heterocycle.[3] The key to synthesizing 5-(2-Bromophenyl)isoxazole-3-carboxylic acid lies in the strategic disconnection of the target molecule into two synthons: one providing the 2-bromophenyl moiety and the other providing the carboxylic acid (or its ester precursor).

This retrosynthetic analysis reveals two primary and highly effective pathways, differing in how the key fragments are distributed between the nitrile oxide and the alkyne.

Figure 1: Core retrosynthetic disconnections for the target molecule via [3+2] cycloaddition.

Synthesis Pathway I: 2-Bromobenzonitrile Oxide with an Acetylenic Ester

This is arguably the most common and direct route. The strategy involves the cycloaddition of a nitrile oxide generated from 2-bromobenzaldehyde with an alkyne bearing an ester group, which serves as a stable and reactive precursor to the final carboxylic acid.

Required Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 | Source of the 2-bromophenyl group |

| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | Reagent for oxime formation |

| Ethyl Propiolate | 623-47-2 | C₅H₆O₂ | 98.10 | Dipolarophile and carboxyl precursor |

Synthetic Workflow and Protocols

The synthesis proceeds in three key stages: formation of the aldoxime, in situ generation of the nitrile oxide followed by cycloaddition, and final hydrolysis of the ester.

Figure 2: Stepwise workflow for synthesizing the target via the 2-bromobenzonitrile oxide route.

Protocol 2.2.1: Synthesis of (E)-2-Bromobenzaldehyde Oxime [4][5]

-

To a solution of 2-bromobenzaldehyde (1.0 mmol, 185 mg) in a suitable solvent such as ethanol (3 mL), add hydroxylamine hydrochloride (1.2 mmol, 83 mg) and a base like sodium carbonate (1.2 mmol, 127 mg).[6]

-

The mixture can be stirred at room temperature or heated gently (e.g., to 90°C under microwave irradiation for 5 minutes) to drive the reaction to completion.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be purified by column chromatography or recrystallization. A typical yield is >90%.[4]

Protocol 2.2.2: Cycloaddition and Saponification

-

Cycloaddition: Dissolve the 2-bromobenzaldehyde oxime (1.0 mmol) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add N-chlorosuccinimide (NCS) or a similar oxidant (e.g., diacetoxyiodobenzene) to convert the oxime to the corresponding hydroximoyl chloride.[7]

-

Add ethyl propiolate (1.1 mmol) to the mixture.

-

Slowly add a base, such as triethylamine or pyridine, dropwise at 0°C. The base facilitates the in situ generation of the 2-bromobenzonitrile oxide from the hydroximoyl chloride, which is immediately trapped by the ethyl propiolate in a regioselective cycloaddition.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine. The organic layer is dried and concentrated to give the crude ethyl 5-(2-bromophenyl)isoxazole-3-carboxylate.

-

Saponification: Dissolve the crude ester in a mixture of THF and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the mixture with dilute HCl to precipitate the carboxylic acid product. Filter, wash with water, and dry to obtain the final compound.

Synthesis Pathway II: (2-Bromophenyl)acetylene with an Ethoxycarbonylformonitrile Oxide Precursor

This alternative pathway reverses the roles of the starting materials. The aryl moiety is provided by the alkyne dipolarophile, while the carboxyl group functionality is introduced via a specialized nitrile oxide precursor. This method is particularly valuable when the required substituted acetylene is more readily available than the corresponding aldehyde.

Required Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| (2-Bromophenyl)acetylene | 766-46-1 | C₈H₅Br | 181.03 | Dipolarophile and aryl source |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | C₄H₆ClNO₃ | 151.55 | Stable nitrile oxide precursor |

Synthetic Workflow and Protocols

This pathway is often more streamlined as it involves a one-pot cycloaddition from stable, commercially available precursors, followed by the standard hydrolysis step.

Figure 3: Stepwise workflow for synthesizing the target via the ethoxycarbonylformonitrile oxide route.

Protocol 3.2.1: One-Pot Cycloaddition and Saponification [3][8]

-

Cycloaddition: To a solution of (2-bromophenyl)acetylene (1.0 mmol) in a suitable solvent such as ethyl acetate or THF, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 mmol).[8]

-

Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), portion-wise or dropwise at room temperature. The base promotes the elimination of HCl to generate the ethoxycarbonylformonitrile oxide in situ.[8]

-

The nitrile oxide reacts immediately with the (2-bromophenyl)acetylene. The reaction is typically stirred for several hours to overnight until completion (monitored by TLC).

-

Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester product.

-

Saponification: The subsequent hydrolysis of the ethyl ester to the final carboxylic acid is performed as described in Protocol 2.2.2.

Comparative Analysis of Synthetic Pathways

The choice between Pathway I and Pathway II depends on several practical and strategic factors.

| Feature | Pathway I (Aryl Aldehyde + Alkyne Ester) | Pathway II (Aryl Alkyne + Chloro-oxime Ester) |

| Key Precursors | 2-Bromobenzaldehyde | (2-Bromophenyl)acetylene |

| Availability | Aldehyde is generally common and inexpensive. | Acetylene may be less common or more expensive. |

| Number of Steps | Typically involves a discrete step to prepare the oxime before cycloaddition. | Can be performed as a one-pot cycloaddition from commercial materials. |

| Intermediates | Involves generation of a potentially unstable aryl nitrile oxide. | Utilizes a stable, isolable chloro-oxime precursor.[8][9] |

| Regioselectivity | Generally provides excellent regioselectivity for terminal alkynes. | Also highly regioselective. |

| Overall Recommendation | Preferred when the substituted benzaldehyde is readily available and a multi-step synthesis is acceptable. | Highly efficient and preferred for its operational simplicity, provided the substituted acetylene is accessible. |

Conclusion

The synthesis of 5-(2-Bromophenyl)isoxazole-3-carboxylic acid is most effectively achieved via a [3+2] cycloaddition strategy. The primary starting materials are dictated by the specific disconnection approach chosen. Pathway I , utilizing 2-bromobenzaldehyde and ethyl propiolate , is a robust and classic method. Pathway II , which employs (2-bromophenyl)acetylene and the stable nitrile oxide precursor ethyl 2-chloro-2-(hydroxyimino)acetate , offers a more streamlined and operationally simple alternative. The selection between these routes should be guided by the commercial availability, cost of the key precursors, and the desired operational workflow. Both pathways reliably lead to the desired isoxazole core, providing a versatile platform for further elaboration in drug discovery and materials science programs.

References

- Organic Syntheses Procedure. Organic Syntheses.

- PrepChem. Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). PrepChem.com.

- Biosynth. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0. Biosynth.

- Erowid. Preparation of Hydroxylamine hydrochloride. Erowid.

- Ehman, P. J. & Walker, W. O. (1943). Process for preparing hydroxylamine hydrochloride. Google Patents. US2319669A.

- ChemicalBook. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis. ChemicalBook.

- Semon, W. L. (1922). THE PREPARATION OF HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Journal of the American Chemical Society.

- Kumar, D. et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science.

- Various Authors. Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.

- Vitale, P. et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.

- ChemRxiv. 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv.

- Zonouzi, A. et al. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online.

- Tuffour, I. et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.

- BenchChem. Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate. BenchChem.

- E. I. Du Pont De Nemours And Co. (1984). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. Google Patents. EP0102687A2.

- Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate 97 | 14337-43-0. Sigma-Aldrich.

- ResearchGate. Optimization of the one-pot synthesis using 2-bromobenzaldehyde. ResearchGate.

- Sun, K. (2020). Microwave synthesis method of benzaldehyde oxime compound. Google Patents. CN111268959A.

- Piri Ghozlojeh, N. & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.

- Santa Cruz Biotechnology. Ethyl 2-chloro-2-(hydroxyimino)acetate | CAS 14337-43-0. Santa Cruz Biotechnology.

- Zonouzi, A. et al. (2011). (E)-2-Bromobenzaldehyde oxime. ResearchGate.

- Chilin, A. et al. (2008). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.

- Sigma-Aldrich. Ethyl 2-(4-bromophenyl)-2-oxoacetate | 20201-26-7. Sigma-Aldrich.

- Reddy, G. S. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Omega.

- ResearchGate. Synthesis of the brominated isoxazole 5a. ResearchGate.

- Parchem. Ethyl 2-(2-bromophenyl)-2-oxoacetate (Cas 1187828-95-0). Parchem.